molecular formula C18H20N2O3S B2805123 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide CAS No. 2097924-21-3

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2805123
CAS No.: 2097924-21-3
M. Wt: 344.43
InChI Key: WDNKIBBLNKAVAM-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted at the nitrogen atom with a 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl group and at the carbonyl-terminated chain with a 3,5-dimethylisoxazol-4-yl moiety. Its structure integrates three distinct heterocyclic systems (isoxazole, furan, and thiophene), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-15(13(2)23-20-12)5-6-18(21)19-10-16(14-7-9-24-11-14)17-4-3-8-22-17/h3-4,7-9,11,16H,5-6,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNKIBBLNKAVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related propanamide derivatives (Table 1), focusing on substituent groups and synthesis pathways.

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Key Substituents Synthesis Highlights Potential Applications
Target Compound 3,5-dimethylisoxazole, furan-2-yl, thiophen-3-yl Not explicitly described in evidence; likely involves amide coupling Enzyme modulation, receptor targeting
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide Thiazol-4-yl, oxadiazole, substituted phenyl Hydrazine reflux, CS2/KOH conditions Antimicrobial agents
P300-P () Benzoimidazol-2-yl, morpholinoethyl, diazirine EDC/HOBt-mediated coupling in DCM Photoaffinity labeling, acetyltransferase studies
AceTAG-2 () Polyether chain, benzoimidazol-2-yl, morpholinoethyl HATU/DIPEA coupling in DMF Targeted protein acetylation
Compound 29 () Dibenzothiadiazocinyl, fluorophenyl, dimethoxyphenyl Lead-mediated nitro reduction in DCM/MeOH Kinase inhibition (inferred)

Pharmacological and Physicochemical Properties

  • Solubility and LogP: The target compound’s three aromatic rings likely reduce aqueous solubility compared to analogs with polar substituents (e.g., AceTAG-2’s polyether chain) .
  • Synthetic Complexity : The synthesis of the target compound may require multi-step heterocyclic coupling, similar to P300-P, which uses EDC/HOBt for amide bond formation . In contrast, thiazol-oxadiazole analogs employ simpler nucleophilic substitutions .

Structure-Activity Relationships (SAR)

  • Heterocyclic Core : Replacing the isoxazole with a thiazole (as in ) could alter electron distribution and binding affinity to targets like kinases or microbial enzymes .
  • Spatial Arrangement : The thiophen-3-yl group in the target compound, versus thiophen-2-yl in ’s derivatives , may influence steric interactions with hydrophobic binding pockets.

Q & A

Q. What are the recommended synthetic routes and purification strategies for synthesizing 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide?

The synthesis typically involves multi-step reactions, starting with the coupling of isoxazole and thiophene/furan derivatives. Key steps include:

  • Amide bond formation : Reacting 3,5-dimethylisoxazole-4-carboxylic acid with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine using coupling agents like HBTU or DCC in anhydrous DMF .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor progress via TLC (Rf ≈ 0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify protons on the isoxazole (δ 2.2–2.5 ppm for methyl groups), furan (δ 6.3–7.4 ppm), and thiophene (δ 7.0–7.5 ppm) .
    • 13C NMR : Confirm carbonyl (δ 170–175 ppm) and heterocyclic carbons (isoxazole: δ 95–110 ppm; thiophene: δ 125–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under physiological conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for heterocyclic systems . Include dispersion corrections (e.g., D3-BJ) for non-covalent interactions (e.g., π-π stacking in thiophene) .
  • Basis sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(2d,p) for electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .
  • Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous or DMSO environments, critical for predicting solubility and biological activity .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace furan with pyran or thiophene with selenophene) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Analogs comparison table :
Analog Structural Modification Biological Activity
5-Phenylisoxazole derivativePhenyl instead of furan/thiopheneReduced anti-inflammatory activity
Thiazole-based analogThiazole replaces isoxazoleEnhanced kinase inhibition
Naphthyl-substituted propanamideLarger aromatic groupImproved cytotoxicity (IC50 ↓ 40%)

Q. What strategies optimize reaction conditions to enhance yield and reduce by-products?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% → 93%) by enabling uniform heating .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; avoid metal leaching via ICP-MS analysis .
  • By-product analysis : Use LC-MS to identify impurities (e.g., hydrolyzed amides) and adjust pH (6.5–7.0) to suppress hydrolysis .

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